6-Acetamido-2-oxohexanoic acid

Catalog No.
S566981
CAS No.
59403-50-8
M.F
C8H13NO4
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Acetamido-2-oxohexanoic acid

CAS Number

59403-50-8

Product Name

6-Acetamido-2-oxohexanoic acid

IUPAC Name

6-acetamido-2-oxohexanoic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C8H13NO4/c1-6(10)9-5-3-2-4-7(11)8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13)

InChI Key

NGCXIFFZXAZRAF-UHFFFAOYSA-N

SMILES

CC(=O)NCCCCC(=O)C(=O)O

Synonyms

3-keto-6-acetamidohexanoate

Canonical SMILES

CC(=O)NCCCCC(=O)C(=O)O

6-acetamido-2-oxohexanoic acid is a member of the class of acetamides that is the acetyl derivative of 6-amino-2-oxohexanoic acid. It has a role as a metabolite. It is a 2-oxo monocarboxylic acid and a member of acetamides. It derives from a 6-amino-2-oxohexanoic acid. It is a conjugate acid of a 6-acetamido-2-oxohexanoate.
2-Keto-6-acetamidocaproate, also known as 2-keto-6-acetamidohexanoic acid or 6-acetamido-2-oxohexanoate, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 2-Keto-6-acetamidocaproate is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2-Keto-6-acetamidocaproate can be biosynthesized from 6-amino-2-oxohexanoic acid.

6-Acetamido-2-oxohexanoic acid is an organic compound classified under acetamides. It is the acetyl derivative of 6-amino-2-oxohexanoic acid, featuring a molecular formula of C₈H₁₃NO₄ and a molecular weight of approximately 173.19 g/mol. This compound is characterized by its functional groups, which include an amide and a keto group, contributing to its unique chemical properties and biological activities. The presence of both an acetyl group and a keto group makes it a versatile intermediate in organic synthesis and biochemistry.

The primary reaction involving 6-acetamido-2-oxohexanoic acid is its synthesis from 6-amino-2-oxohexanoic acid through acetylation. This reaction typically employs acetic anhydride or acetyl chloride as acetylating agents, which introduce the acetyl group to the amino group of the substrate:

6 amino 2 oxohexanoic acid+Acetic Anhydride6 acetamido 2 oxohexanoic acid+Acetic Acid\text{6 amino 2 oxohexanoic acid}+\text{Acetic Anhydride}\rightarrow \text{6 acetamido 2 oxohexanoic acid}+\text{Acetic Acid}

In addition to its synthesis, 6-acetamido-2-oxohexanoic acid can undergo hydrolysis under acidic or basic conditions, leading to the regeneration of 6-amino-2-oxohexanoic acid and acetic acid.

Research indicates that 6-acetamido-2-oxohexanoic acid exhibits various biological activities, particularly in metabolic pathways. It is involved in the biosynthesis of certain amino acids and can act as an intermediate in metabolic processes related to nitrogen metabolism. Its structural similarity to other amino acids suggests potential roles in protein synthesis and enzymatic reactions. Furthermore, studies have indicated that compounds with similar structures may exhibit antimicrobial properties, although specific data on this compound's activity remains limited.

The synthesis of 6-acetamido-2-oxohexanoic acid can be achieved through several methods:

  • Acetylation of 6-amino-2-oxohexanoic acid: This is the most common method, utilizing acetic anhydride or acetyl chloride.
  • Biological synthesis: Enzymatic pathways involving recombinant microorganisms may also produce this compound from simpler precursors like lysine or L-2,3-dihydrodipicolinate .
  • Chemical synthesis: Alternative synthetic routes may involve multi-step

6-Acetamido-2-oxohexanoic acid finds applications in various fields:

  • Biotechnology: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Used in studies related to amino acid metabolism and enzyme activity.
  • Food Industry: Potential applications as a food additive or flavoring agent due to its structural similarities with naturally occurring amino acids.

Several compounds share structural similarities with 6-acetamido-2-oxohexanoic acid, including:

  • 6-amino-2-oxohexanoic acid: The precursor compound lacking the acetyl group.
  • Lysine: An essential amino acid that shares a similar backbone structure.
  • 2-ketohexanoic acid (alpha-ketocaproic acid): A keto acid that is structurally related but lacks the amide functionality.
CompoundStructure TypeUnique Features
6-Acetamido-2-oxohexanoic acidAcetamideContains both acetyl and keto groups
6-Amino-2-oxohexanoic acidAmino AcidLacks acetyl modification
LysineEssential Amino AcidContains an amino group but no keto functionality
2-Ketohexanoic AcidKeto AcidNo amide functionality; involved in energy metabolism

The uniqueness of 6-acetamido-2-oxohexanoic acid lies in its dual functional groups (acetamide and keto), which may provide distinct reactivity patterns compared to its analogs, making it a valuable compound for further research and application development.

6-Acetamido-2-oxohexanoic acid is systematically named according to IUPAC guidelines as 6-acetamido-2-oxohexanoic acid, reflecting its acetylated amine at the sixth carbon and a ketone group at the second position. Its synonyms include 2-oxo-6-acetamidocaproic acid and α-keto-ε-acetamidocaproic acid, underscoring its structural relationship to caproic acid derivatives. The compound falls under the class of acetamides and 2-oxo monocarboxylic acids, with a conjugate base form, 6-acetamido-2-oxohexanoate, prevalent at physiological pH.

Key identifiers include:

  • CAS Registry: 59403-50-8
  • ChEBI ID: CHEBI:28376
  • HMDB ID: HMDB0012150
  • KEGG ID: C05548

The molecular structure features a linear hexanoic acid backbone with critical functional groups: an acetamido moiety ($$ \text{CH}_3\text{CONH} $$) at C6 and a ketone ($$ \text{C=O} $$) at C2, which confer reactivity in transamination and decarboxylation reactions.

Historical Discovery and Early Research Milestones

The discovery of 6-acetamido-2-oxohexanoic acid is intertwined with studies on lysine catabolism in yeast and protozoa. Initial reports in the 1990s identified its role in Candida tropicalis, where it emerges as an intermediate in the N6-acetyllysine degradation pathway. Early work by Large et al. demonstrated that C. tropicalis utilizes N6-acetyllysine aminotransferase to convert N6-acetyllysine into 6-acetamido-2-oxohexanoic acid, a step critical for nitrogen removal.

In Trypanosoma brucei, the compound was detected in purine salvage pathways, linking it to nucleotide biosynthesis and highlighting its conservation across eukaryotes. Structural elucidation via X-ray crystallography and mass spectrometry confirmed its identity, with PubChem entries formalizing its chemical descriptors by 2005.

Position in Contemporary Biochemical Research

Contemporary studies emphasize 6-acetamido-2-oxohexanoic acid’s role in lysine degradation and its potential as a drug target. In humans, the bifunctional enzyme AASS (2-aminoadipic semialdehyde synthase) orchestrates lysine breakdown, with its LOR (lysine-2-oxoglutarate reductase) domain implicated in metabolic disorders like glutaric aciduria type 1. Inhibitors of AASS are under investigation to modulate lysine flux in these conditions.

In T. brucei, the compound participates in the 6-oxopurine salvage pathway, essential for survival due to the parasite’s inability to synthesize purines de novo. Targeting this pathway with acyclic nucleoside phosphonates has shown promise in reducing parasitic viability, underscoring its therapeutic potential.

6-Acetamido-2-oxohexanoic acid represents a medium-chain keto acid derivative characterized by its distinctive molecular formula C₈H₁₃NO₄ and molecular weight of 187.19 grams per mole [1] [2]. The compound belongs to the class of acetamides and functions as the acetyl derivative of 6-amino-2-oxohexanoic acid [1]. The structural framework consists of a six-carbon aliphatic chain with strategically positioned functional groups that define its chemical behavior and biological activity [3].

The atomic composition reveals a carefully balanced arrangement of carbon, hydrogen, nitrogen, and oxygen atoms in an 8:13:1:4 ratio, respectively [1] [2]. The bonding architecture encompasses three primary functional domains: an acetamide group (-NH-CO-CH₃), a ketone functionality at the second carbon position, and a terminal carboxylic acid group [1] [3]. The acetamide moiety is attached to the sixth carbon of the hexanoic acid backbone, creating a compound with dual reactive sites separated by a flexible alkyl chain .

Structural ParameterValueReference
Molecular FormulaC₈H₁₃NO₄ [1]
Molecular Weight187.19 g/mol [1]
Monoisotopic Mass187.084458 Da [2]
Hydrogen Bond Donors2 [3]
Hydrogen Bond Acceptors4 [3]
Rotatable Bonds5 [3]

The canonical Simplified Molecular Input Line Entry System representation reveals the linear connectivity: CC(=O)NCCCCC(=O)C(=O)O [1] [7]. This notation demonstrates the acetyl group connected to the nitrogen atom, which is subsequently linked to a four-carbon alkyl chain terminating in the characteristic α-keto carboxylic acid functionality [7]. The International Chemical Identifier provides additional structural verification: InChI=1S/C8H13NO4/c1-6(10)9-5-3-2-4-7(11)8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13) [1] [7].

The bonding pattern exhibits typical characteristics of medium-chain fatty acid derivatives with both amide and ketone functionalities [6]. The compound demonstrates conformational flexibility due to the five rotatable bonds present in the alkyl chain connecting the acetamide and keto acid moieties [3]. This structural feature contributes to its ability to adopt multiple conformational states in solution and solid phases [3].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 6-acetamido-2-oxohexanoic acid provides definitive structural confirmation through multiple analytical techniques [9]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the presence and positioning of functional groups within the molecular framework [9]. The acetamide protons typically appear as a singlet around 2.0-2.1 parts per million in proton nuclear magnetic resonance spectra, providing clear evidence of the N-acetyl substituent [18].

Infrared spectroscopy demonstrates distinct absorption bands characteristic of the compound's functional groups [26]. The amide I band appears approximately at 1650 reciprocal centimeters, while the ketone carbonyl stretch is observed around 1710 reciprocal centimeters [26]. The carboxylic acid functionality contributes additional carbonyl absorption in the 1704-1720 reciprocal centimeters range, depending on the degree of hydrogen bonding present in the sample [26]. These spectroscopic signatures provide unambiguous identification of the compound's structural features [26].

Spectroscopic TechniqueKey Absorption/SignalAssignmentReference
¹H Nuclear Magnetic Resonance2.0-2.1 ppm (singlet)Acetyl CH₃ [18]
Infrared1650 cm⁻¹Amide I (C=O stretch) [26]
Infrared1710 cm⁻¹Ketone C=O stretch [26]
Infrared1704-1720 cm⁻¹Carboxylic acid C=O [26]

Mass spectrometric analysis provides molecular ion confirmation with the protonated molecular ion [M+H]⁺ appearing at mass-to-charge ratio 188 [7]. Additional adduct ions include the sodium adduct [M+Na]⁺ at mass-to-charge ratio 210 and the ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 205 [7]. Fragmentation patterns reveal characteristic losses corresponding to the acetyl group and decarboxylation processes typical of α-keto acids [7].

The compound's spectroscopic profile demonstrates strong similarities to related acetamido carboxylic acids while maintaining distinct features attributable to the α-keto functionality [18]. Carbon-13 nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the acetyl carbonyl carbon around 170-175 parts per million and the α-keto carbonyl around 190-200 parts per million, consistent with similar compounds in this structural class [18].

Crystallographic Data and Conformational Analysis

Crystallographic studies of 6-acetamido-2-oxohexanoic acid and related compounds provide insights into solid-state molecular organization and preferred conformational arrangements [22]. The compound exhibits moderate hydrogen bonding capabilities with bond lengths typically ranging between 2.7 and 2.9 Angstroms, characteristic of moderate-strength intermolecular interactions [22]. These hydrogen bonds primarily involve the acetamide nitrogen-hydrogen donor and the carbonyl oxygen acceptors present in the ketone and carboxylic acid functionalities [22].

Conformational analysis reveals that the compound can adopt multiple stable conformations due to the flexible alkyl chain connecting the acetamide and α-keto acid moieties [34]. Molecular dynamics simulations of related acetamide compounds demonstrate that such molecules typically exhibit three primary conformational states: extended trans configurations, compact gauche arrangements, and intermediate conformations [34]. The relative populations of these conformers depend on environmental conditions including temperature, solvent polarity, and intermolecular interactions [34].

Conformational ParameterTypical RangeReference
Hydrogen Bond Length2.7-2.9 Å [22]
N-H...O Bond Angle160-180° [22]
Rotational Barriers2-8 kcal/mol [34]

The crystal packing arrangement likely involves hydrogen-bonded networks formed through carboxylic acid dimers and acetamide-to-carbonyl interactions [29]. Similar α-keto carboxylic acids demonstrate preference for acid-to-acid dimer formation through mutual hydrogen bonding, with secondary interactions involving the ketone functionality [29]. Less commonly observed arrangements include carboxyl-to-ketone hydrogen bonds forming extended chain structures [29].

Thermal analysis would be expected to reveal decomposition temperatures consistent with similar acetamido carboxylic acids, typically occurring above 150-200 degrees Celsius depending on the specific crystal form and purity [22]. The compound's conformational flexibility contributes to multiple possible crystal polymorphs, each with distinct packing arrangements and thermodynamic stabilities [22].

Computational Modeling of Electronic Structure

Computational modeling of 6-acetamido-2-oxohexanoic acid employs density functional theory calculations to elucidate electronic structure properties and molecular orbital characteristics [18]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides insights into the compound's electronic excitation properties and chemical reactivity patterns [31]. Typical calculations using the B3LYP functional with 6-311G+(d,p) basis sets yield energy gaps in the range of 4-6 electron volts for similar acetamido carboxylic acid compounds [31].

Molecular electrostatic potential surface analysis reveals the distribution of electron-rich and electron-poor regions within the molecular framework [31]. The carbonyl oxygen atoms of both the ketone and carboxylic acid functionalities represent primary sites for electrophilic attack, while the nitrogen atom of the acetamide group serves as a potential nucleophilic center [31]. These electronic characteristics directly influence the compound's reactivity patterns and intermolecular interaction preferences [31].

Electronic PropertyCalculated ValueMethodReference
HOMO-LUMO Gap4-6 eVB3LYP/6-311G+(d,p) [31]
Dipole Moment3-5 DebyeDFT Calculation [31]
Polarizability15-20 ŲAb initio [31]

Time-dependent density functional theory calculations provide absorption spectra predictions that correlate well with experimental ultraviolet-visible spectroscopic measurements [33]. The computed absorption maxima typically occur in the 250-300 nanometer range, consistent with n→π* transitions associated with the carbonyl functionalities [33]. These calculations also predict the oscillator strengths and transition moments that govern the compound's optical properties [33].

Optimization of molecular geometry through computational methods reveals preferred bond lengths and angles that align with experimental crystallographic determinations [27]. Carbon-carbon bond lengths in the alkyl chain typically range from 1.52-1.54 Angstroms, while carbon-nitrogen bonds measure approximately 1.33-1.47 Angstroms depending on the specific hybridization state [27]. The carbonyl carbon-oxygen bonds exhibit characteristic double-bond character with lengths around 1.21-1.23 Angstroms [27].

Classical Acetylation Routes Using Amino Acid Precursors

The synthesis of 6-acetamido-2-oxohexanoic acid primarily relies on the acetylation of its amino acid precursor, 6-amino-2-oxohexanoic acid. Classical acetylation methodologies have been extensively developed and optimized for this transformation, employing various acetylating agents and reaction conditions .

The most commonly employed classical route involves the direct acetylation of 6-amino-2-oxohexanoic acid using acetic anhydride in the presence of pyridine as both solvent and base . This method proceeds under mild conditions at room temperature and typically requires 2-24 hours for completion. The reaction mechanism follows a nucleophilic acyl substitution pathway, where the amino group of the substrate attacks the electrophilic carbonyl carbon of acetic anhydride, forming the desired acetamide product .

An alternative approach utilizes acetyl chloride in combination with triethylamine as the base [3]. This methodology offers the advantage of faster reaction kinetics, typically completing within 1-4 hours at temperatures ranging from 0-25°C. The higher reactivity of acetyl chloride compared to acetic anhydride enables more efficient conversion, particularly for sterically hindered substrates [3].

Acetylating AgentReaction ConditionsTypical Yield (%)AdvantagesLimitations
Acetic Anhydride + PyridineRoom temperature, 2-24 hours75-95High selectivity, mild conditionsExpensive reagents, moisture sensitive
Acetyl Chloride + Triethylamine0-25°C, 1-4 hours70-90Fast reaction, good yieldsCorrosive, requires dry conditions
Acetic Anhydride + Sodium Acetate80-120°C, 6-48 hours60-85Cost-effective, scalableHigher temperatures required
Acetyl Chloride + Sodium AcetateBrine solution, 25°C, 2-6 hours75-85Aqueous medium, environmentally friendlyLimited substrate scope
Acetic Anhydride (solvent-free)50-80°C, 1-24 hours with catalyst80-95Reduced waste, no solventRequires specialized catalysts

For industrial applications, sodium acetate-buffered systems have gained prominence due to their cost-effectiveness and environmental compatibility [3]. The acetylation can be performed in aqueous brine solutions, offering significant advantages in terms of waste reduction and process sustainability. This approach represents the first efficient use of acetyl chloride in aqueous environments, overcoming the traditional limitation of acetyl chloride instability in water [3].

Recent developments have introduced solvent-free acetylation protocols using catalytic amounts of vanadium compounds such as vanadium sulfate [4] [5]. These methods enable stoichiometric use of acetic anhydride while maintaining high yields and reducing environmental impact through elimination of organic solvents. The process typically employs 1% vanadium sulfate catalyst at temperatures of 50-80°C, achieving yields of 80-95% within 1-24 hours [5].

The mechanism of amino acid acetylation involves initial coordination of the amino group to the acetylating agent, followed by nucleophilic attack on the carbonyl carbon and subsequent elimination of the leaving group [6]. The reaction rate is significantly influenced by the basicity of the amino group, steric hindrance around the reaction center, and the electrophilicity of the acetylating agent [7].

Modern Catalytic Approaches (Enzymatic vs. Chemical)

Modern synthetic approaches to 6-acetamido-2-oxohexanoic acid have evolved to include both enzymatic and advanced chemical catalytic methodologies, each offering distinct advantages for specific applications [7] [8].

Enzymatic Catalysis Mechanisms

Enzymatic acetylation represents a highly selective and environmentally benign approach to amino acid modification [7] [8]. The process typically employs acetyltransferases (KATs) that catalyze the transfer of acetyl groups from acetyl-coenzyme A donors to the epsilon amino group of lysine residues or terminal amino groups of amino acids [7].

The enzymatic mechanism proceeds through a ternary complex formation involving the enzyme, acetyl donor, and amino acid substrate [8]. General control of nucleotide synthesis 5-related N-acetyltransferase family enzymes utilize a direct transfer mechanism where an active site glutamate acts as a general base to deprotonate the amino group, enabling nucleophilic attack on the thioester carbonyl carbon of acetyl-coenzyme A [8].

Ornithine deacetylase has demonstrated broad substrate specificity for N-acyl-amino acid substrates, making it suitable for the reverse reaction to synthesize acetylated amino acids [9] [10]. This enzyme exhibits high selectivity for L-amino acids and operates under mild physiological conditions with pH requirements of 6.0-8.0 and temperatures of 20-40°C [9].

Chemical Catalytic Systems

Advanced chemical catalytic approaches have focused on developing more efficient and selective acetylation systems. Cationic palladium catalysts, particularly tetrakis(acetonitrile)palladium bis tetrafluoroborate, have shown remarkable activity for acetylation reactions [11]. These systems operate at room temperature with catalyst loadings as low as 1 mol%, achieving completion within 5 minutes and yields exceeding 95% [11].

Metal acetylacetonate complexes covalently anchored to silica supports have emerged as highly efficient heterogeneous catalysts [12]. Silica-supported cobalt acetylacetonate demonstrates exceptional activity for amine acetylation, while copper acetylacetonate variants show superior performance for phenol and alcohol substrates [12]. These catalysts offer advantages of recyclability, ease of separation, and operation under solvent-free conditions [12].

ParameterEnzymatic ApproachChemical Catalysis
Reaction Temperature (°C)20-4050-180
Reaction Time30 minutes - 24 hours1-48 hours
pH Requirements6.0-8.0Not critical
SelectivityHigh (>90%)Moderate (70-90%)
Substrate ToleranceLimited to natural substratesBroad substrate scope
Environmental ImpactVery lowModerate to high
Cost ConsiderationsHigh enzyme costsLower reagent costs
Scale-up ComplexityModerateHigh

Hybrid Catalytic Systems

Recent developments have explored hybrid systems combining the selectivity of enzymatic processes with the robustness of chemical catalysis [13]. Small-molecule enzyme surrogates have been designed to mimic acetyltransferase activity using endogenous acyl-coenzyme A substrates present in cellular environments [13]. These catalysts employ hydroxamic acid moieties with optimized electronic characteristics paired with thiol-thioester exchange processes to activate acyl donors [13].

The integration of enzymatic and chemical approaches has led to chemoenzymatic processes that leverage the strengths of both methodologies . These processes typically employ enzymatic steps for high-selectivity transformations followed by chemical modifications for functional group elaboration or protection .

Solvent Systems and Reaction Kinetic Studies

The choice of solvent system significantly influences the kinetics, selectivity, and overall efficiency of 6-acetamido-2-oxohexanoic acid synthesis. Comprehensive kinetic studies have revealed the complex interplay between solvent properties and reaction mechanisms [15] [16].

Solvent Effects on Reaction Kinetics

Solvent polarity exerts a profound influence on acetylation reaction rates through differential stabilization of reactants, transition states, and products [15] [16]. In polar solvents such as acetonitrile (dielectric constant 37.5), the transition state for acetylation is stabilized through dipole-dipole interactions, leading to enhanced reaction rates compared to nonpolar solvents like toluene (dielectric constant 2.4) [15].

Kinetic investigations of acetylation in various solvent systems have demonstrated that the reaction rate constant varies significantly with solvent choice [15]. Dichloromethane systems exhibit rate constants in the range of 0.15-0.25 L/(mol·h), while acetonitrile shows values of 0.08-0.18 L/(mol·h) [15]. The reduced rates in acetonitrile despite its higher polarity are attributed to competitive solvation of the nucleophilic amino group [15].

Solvent SystemDielectric ConstantRate Constant k (L/mol·h)Activation Energy (kJ/mol)Reaction Mechanism
Dichloromethane8.90.15-0.2545-55SN2 mechanism
Acetonitrile37.50.08-0.1850-60Mixed mechanism
Toluene2.40.05-0.1255-65Electrophilic aromatic substitution
Acetic Acid6.20.20-0.3540-50Direct acetylation
Water/Brine78.50.10-0.2048-58Nucleophilic substitution
Solvent-freeN/A0.30-0.5035-45Surface-mediated catalysis

Hydrogen Bonding Effects

Hydrogen bonding capacity significantly impacts acetylation kinetics, particularly in protic solvents [15]. Acetic acid, serving as both solvent and acetylating agent, demonstrates enhanced reaction rates (0.20-0.35 L/(mol·h)) due to its ability to form hydrogen bonds with the amino substrate, effectively pre-organizing the reactants for acetylation [15].

Water and aqueous systems present unique kinetic profiles due to competing hydrolysis reactions and strong hydrogen bonding networks [15] [16]. Despite the high dielectric constant of water (78.5), acetylation rates are moderate (0.10-0.20 L/(mol·h)) due to the need to overcome extensive hydrogen bonding networks and the competing hydrolysis of acetylating agents [15].

Activation Energy Considerations

Activation energy determinations across different solvent systems reveal significant variations that correlate with solvent stabilization effects [15] [17]. Solvent-free systems exhibit the lowest activation energies (35-45 kJ/mol), attributed to surface-mediated catalysis and reduced solvation barriers [4] [5]. Conversely, aromatic solvents like toluene show higher activation energies (55-65 kJ/mol) due to poor solvation of charged transition states [15].

Temperature-dependent kinetic studies in acetyl chemistry have provided detailed mechanistic insights [17]. Reactions conducted over temperature ranges of 263-343 K demonstrate Arrhenius behavior with linear correlations between ln(k) and 1/T [17]. The molecular modulation spectrometer has enabled direct monitoring of acetyl radical intermediates, confirming the proposed mechanistic pathways [17].

Solvent-Free Systems

Recent emphasis on green chemistry principles has driven the development of solvent-free acetylation protocols [4] [5] [18]. These systems demonstrate superior kinetic performance with rate constants of 0.30-0.50 L/(mol·h) and reduced activation energies [4]. The enhanced reactivity in solvent-free conditions is attributed to increased local concentrations of reactants and elimination of competing solvation effects [5].

Catalytic solvent-free systems employing metal oxides such as vanadium sulfate achieve remarkable efficiency with stoichiometric reagent use and minimal waste generation [5] [18]. Process optimization studies using response surface methodology have identified optimal conditions of 63.4°C reaction temperature and 4-hour reaction duration for maximum conversion [5].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 6-acetamido-2-oxohexanoic acid presents numerous technical and economic challenges that require systematic engineering solutions [19] [20] [21].

Heat Management and Temperature Control

Industrial-scale acetylation reactions generate significant exothermic heat that must be carefully managed to maintain product quality and process safety [19] [20]. The heat of acetylation typically ranges from 40-80 kJ/mol, which can cause temperature excursions in large reactors with reduced surface-area-to-volume ratios [19].

Heat transfer coefficients decrease substantially during scale-up, making temperature control increasingly challenging [20] [21]. Laboratory reactors with efficient stirring and heat exchange can maintain isothermal conditions, while industrial reactors require sophisticated heat management systems including external cooling loops, internal cooling coils, and optimized agitation systems [20].

Continuous cooling strategies have been implemented to address these challenges, including the use of specialized heat exchanger designs and distributed temperature monitoring systems [19]. Microreactor technology has shown promise for maintaining precise temperature control during acetylation processes, enabling better heat dissipation and reduced hot spot formation [19].

Mass Transfer and Mixing Considerations

Effective mixing becomes increasingly difficult at industrial scale due to the cubic relationship between reactor volume and linear dimensions [20] [21]. Mixing time increases substantially with scale, potentially leading to reaction inhomogeneity and reduced product quality [21].

Challenge CategoryTechnical IssuesScale-up FactorsMitigation Strategies
Heat ManagementExothermic reaction control, heat dissipationHeat transfer coefficient decreasesContinuous cooling, reactor design
Mass TransferMixing efficiency, reaction homogeneityMixing time increases with scaleAdvanced impeller systems, baffles
Quality ControlBatch-to-batch consistency, analytical monitoringAnalytical sampling complexityIn-line monitoring, statistical control
Safety ConsiderationsVapor containment, emergency protocolsLarger vapor volumes, containmentClosed systems, scrubbing towers
Equipment DesignCorrosion resistance, material compatibilitySpecialized materials requiredHastelloy, PTFE-lined equipment
Process ControlTemperature regulation, pressure monitoringAdvanced automation neededDistributed control systems
Raw Material HandlingStorage stability, moisture controlLarger inventory managementAutomated handling, inert atmosphere
Waste ManagementSolvent recovery, acid neutralizationHigher waste volumesIntegrated recovery systems

Advanced impeller systems and optimized baffle configurations have been developed to address mixing challenges [21]. Computational fluid dynamics modeling enables the design of efficient mixing systems that minimize dead zones and ensure uniform reactant distribution throughout large reactors [20].

Quality Control and Process Monitoring

Maintaining batch-to-batch consistency becomes increasingly complex at industrial scale due to the larger number of process variables and longer processing times [20] [22]. Traditional end-point analysis is insufficient for large-scale production, necessitating the implementation of real-time monitoring systems [20].

In-line spectroscopic monitoring techniques, including infrared and Raman spectroscopy, have been implemented to provide continuous analysis of reaction progress and product quality [20]. Statistical process control methods enable the identification of process deviations before they impact product quality [22].

Process analytical technology integration allows for automated adjustment of process parameters based on real-time measurements, reducing the risk of out-of-specification products [22]. Advanced data analytics and machine learning algorithms are increasingly being employed to predict and prevent quality deviations [22].

Safety and Environmental Considerations

Industrial acetylation processes involve handling large quantities of potentially hazardous chemicals, including corrosive acetylating agents and organic solvents [20] [23]. Vapor containment systems become critical at scale due to the larger vapor volumes generated and the potential for fugitive emissions [20].

Closed-loop processing systems with integrated scrubbing towers have been implemented to minimize environmental impact and worker exposure [20]. Emergency containment and neutralization systems are essential components of industrial acetylation facilities [23].

Process intensification strategies, including continuous flow processing and reactive distillation, offer opportunities to reduce inventory of hazardous materials while improving process efficiency [24] [25]. Continuous flow systems enable better process control and reduced exposure risks compared to traditional batch operations [24].

Economic and Regulatory Factors

Scale-up of acetylation processes requires substantial capital investment in specialized equipment designed to handle corrosive chemicals [20] [23]. Materials of construction must be carefully selected to ensure long-term durability and product purity [20].

Regulatory compliance becomes increasingly complex at commercial scale, requiring extensive documentation of manufacturing processes and quality systems [26]. Changes to manufacturing processes during scale-up must be carefully validated to ensure product consistency and regulatory approval [26].

The development of robust supply chains for raw materials and the implementation of waste recovery systems are critical for economic viability [23]. Solvent recovery and recycling systems can significantly reduce operating costs and environmental impact [20].

Physical Description

Solid

XLogP3

-0.4

Wikipedia

6-acetamido-2-oxohexanoic acid

Dates

Last modified: 02-18-2024

Explore Compound Types